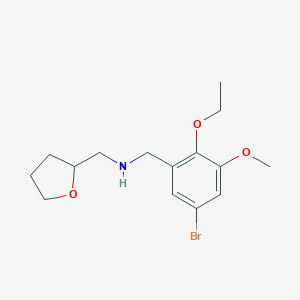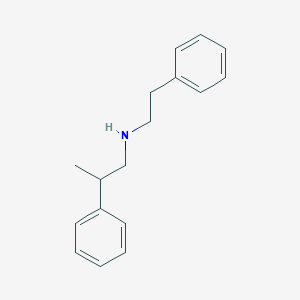
5-bromo-2-methoxy-N-phenethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-N-phenethylbenzenesulfonamide, also known as Bromo-MMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-phenethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can help to prevent the growth and spread of tumors. Additionally, 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide has been found to modulate the immune system, which can help to prevent viral infections.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation is its relatively high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for research on 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide. One area of interest is its potential use in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide and its potential applications in medicine and biology. Finally, research is needed to develop more cost-effective methods for synthesizing 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide, which could help to make it more widely available for research purposes.
In conclusion, 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide is a promising compound that has potential applications in medicine and biology. Its anticancer and antiviral properties, along with its ability to modulate the immune system, make it a promising candidate for further research. While there are limitations to its use in lab experiments, the potential benefits of 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide make it a valuable area of study for the scientific community.
Synthesis Methods
5-bromo-2-methoxy-N-phenethylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with phenethylamine. The resulting product is then purified through recrystallization to obtain pure 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide.
Scientific Research Applications
5-bromo-2-methoxy-N-phenethylbenzenesulfonamide has been extensively studied for its potential applications in medicine and biology. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide has been found to have antiviral properties, with studies showing its effectiveness against the human immunodeficiency virus (HIV).
properties
Product Name |
5-bromo-2-methoxy-N-phenethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C15H16BrNO3S |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-20-14-8-7-13(16)11-15(14)21(18,19)17-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3 |
InChI Key |
WOAXLJWKQPNVKH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)

![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)
![1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)


![2-[(Cyclohexylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B267812.png)
![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)

![2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B267830.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B267833.png)
![3-[(2-Furylmethyl)amino]-1-adamantanol](/img/structure/B267834.png)